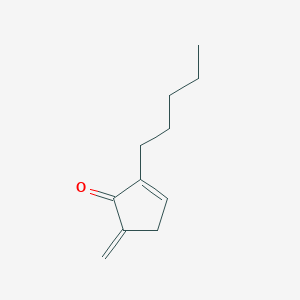
5-Methylidene-2-pentylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-pentylcyclopent-2-EN-1-one can be achieved through the isomerization of 2-pentylidenecyclopentanone. This process involves a continuous-flow system with a fixed-bed glass reactor containing grade A alumina at temperatures between 300–320°C and a feed space velocity of 0.5 h⁻¹ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the continuous-flow system mentioned above can be scaled up for industrial applications, ensuring consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-2-pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pentyl group or the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methylidene-2-pentylcyclopent-2-EN-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 5-Methylidene-2-pentylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pentylcyclopent-2-en-1-one: This compound has a similar structure but with a methyl group at the third position.
2-Pentylidenecyclopentanone: An isomer of 5-Methylidene-2-pentylcyclopent-2-EN-1-one, differing in the position of the double bond.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
89506-33-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5-methylidene-2-pentylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-8-7-9(2)11(10)12/h8H,2-7H2,1H3 |
InChI Key |
XDYVAFIVGKPLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CCC(=C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















